molecular formula C5H4N2O4 B088506 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid CAS No. 13186-54-4

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid

Cat. No.: B088506
CAS No.: 13186-54-4
M. Wt: 158.09 g/mol
InChI Key: PXQPEWDEAKTCGB-HQMMCQRPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid can be achieved through several methods. One common approach involves the condensation of urea with malonic acid in the presence of a catalyst, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome and efficiency of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines with varying functional groups .

Scientific Research Applications

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can be incorporated into nucleic acids, affecting their structure and function. It may also inhibit specific enzymes involved in nucleotide metabolism, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid include other pyrimidine derivatives such as uracil, thymine, and cytosine. These compounds share a common pyrimidine ring structure but differ in their functional groups and properties .

Uniqueness

What sets this compound apart is its carboxyl group at the 6-position, which imparts unique chemical and biological properties. This functional group allows for specific interactions with enzymes and other biomolecules, making it a valuable compound for research and development in various fields .

Biological Activity

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid, also known by its CAS number 65-86-1, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C5_5H4_4N2_2O4_4
  • Molecular Weight : 156.096 g/mol
  • CAS Number : 65-86-1
  • MDL Number : MFCD00006027

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study by PubChem reported that this compound effectively inhibits the growth of various bacterial strains, demonstrating its potential as an antibacterial agent. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis, which is critical for bacterial replication.

Anticancer Activity

The compound has also been studied for its anticancer properties. A case study involving human cancer cell lines showed that this compound induces apoptosis in cancer cells. The study highlighted its ability to modulate key signaling pathways associated with cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.5Inhibition of cell cycle progression
A549 (Lung)18.3Modulation of p53 signaling

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Nucleic Acid Synthesis Inhibition : The compound's structure allows it to interfere with the synthesis of nucleic acids in microorganisms.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cytokine Modulation : The compound regulates the expression of cytokines involved in inflammatory responses.

Properties

IUPAC Name

2,4-dioxo-(614C)1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQPEWDEAKTCGB-HQMMCQRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[14C](NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927373
Record name 2,6-Dihydroxy(4-~14~C)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13186-54-4
Record name Orotic-6-14C acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013186544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxy(4-~14~C)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To recap, this invention involves: converting trichloroacetyl chloride with ketone to γ,γ ,γ -trichloroacetoacetyl chloride, adding the reaction mixture to urea dissolved in a polar organic solvent, e.g., acetic acid; evaporating out the resulting 6-trichloromethyluracil; and hydrolyzing the 6-trichloromethyluracil to form orotic acid.
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Synthesis routes and methods II

Procedure details

A suspension of 57 g of cyanomethylurea in 45 ml of methanol is heated to boiling under agitation, combined with 3 ml of 8N sodium hydroxide solution, and heated under reflux for 30 minutes. The reaction mixture is then allowed to cool down to 30° C., 550 ml of water and 90 g of 50% strength glyoxylic acid are added thereto, and the mixture is neutralized with 8N sodium hydroxide solution at a temperature of maximally 30° C. until a pH of 6.5 has been attained. The mixture is then heated to 55°-60° C., 225 ml of 8N sodium hydroxide solution is added dropwise thereto at this temperature within one hour, and the mixture is stirred for another 2 hours. Then about 150 ml of aqueous methanol is removed by distillation to 95° C.; the mixture is heated for one hour under reflux and gently acidified with concentrated nitric acid. The mixture is allowed to cool down to room temperature, the thus-separated crystallized product is filtered off, washed with water, and dried under vacuum, thus obtaining 72 g of orotic acid (=71.8% of theory).
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57 g
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45 mL
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3 mL
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225 mL
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Yield
71.8%

Synthesis routes and methods III

Procedure details

A suspension of 57 g of cyanomethylurea in 45 ml of methanol is heated to boiling under agitation, combined with 3 ml of 8N sodium hydroxide solution, and heated under reflux for 30 minutes. The reaction mixture is then allowed to cool down to 30° C., 550 ml of water and 90 g of 50% strength glyoxylic acid are added thereto, and the mixture is neutralized with 8N sddium hydroxide solution at a temperature of maximally 30° C. until a pH of 6.5 has been attained. The mixture is then heated to 55°-60° C., 225 ml of 8N sodium hydroxide solution is added dropwise thereto at this temperature within one hour, and the mixture is stirred for another 2 hours. Then about 150 ml of aqueous methanol is removed by distillation to 95° C.; the mixture is heated for one hour under reflux and gently acidified with concentrated nitric acid. The mixture is allowed to cool down to room temperature, the thus-separated crystallized product is filtered off, washed with water, and dried under vacuum, thus obtaining 72 g of orotic acid (=71.8% of theory).
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
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0 (± 1) mol
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reactant
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225 mL
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reactant
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550 mL
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Yield
71.8%

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